Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

Oxazolidinone SAR N-3 Substitution Antibacterial Design

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide (CAS 88697-67-0) is a synthetic small-molecule phenyloxazolidinone derivative with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. It belongs to the oxazolidinone class of compounds, which are established inhibitors of bacterial protein synthesis targeting the 50S ribosomal subunit.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 88697-67-0
Cat. No. B12905720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide
CAS88697-67-0
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2CN(C(=O)O2)C(C)(C)C
InChIInChI=1S/C15H20N2O3/c1-10(18)16-12-7-5-11(6-8-12)13-9-17(14(19)20-13)15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,18)
InChIKeyPUKYRVNJEOMFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide (CAS 88697-67-0): Oxazolidinone-Class Procurement Benchmark


N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide (CAS 88697-67-0) is a synthetic small-molecule phenyloxazolidinone derivative with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . It belongs to the oxazolidinone class of compounds, which are established inhibitors of bacterial protein synthesis targeting the 50S ribosomal subunit [1]. The compound is listed on the CymitQuimica catalog under reference IN-DA0046EJ, indicating its availability as a research chemical .

Why N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide Cannot Be Trivially Replaced by Linezolid or Other Oxazolidinones


Within the oxazolidinone class, subtle structural variations at the N-3 and C-5 positions of the oxazolidinone ring translate into profound differences in antibacterial potency, spectrum, pharmacokinetics, and safety profiles [1]. The target compound's N-3 tert-butyl substitution and C-5 4-acetamidophenyl motif represent a distinct substitution pattern that cannot be assumed to produce equivalent biological outcomes when compared to marketed oxazolidinones such as linezolid (which bears an N-3 3-fluoro-4-morpholinophenyl group) or research-stage analogs like DuP-721 (which bears an N-3 4-acetylphenyl group) [2]. Procurement decisions predicated on generic class-level assumptions risk acquiring a compound with uncharacterized efficacy, unknown selectivity, and incomparable pharmacokinetic behavior, thereby compromising experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide (CAS 88697-67-0)


Structural Topology Differentiation: N-3 tert-Butyl vs. N-1-Methylethyl Oxazolidinone Ring Substitution

The target compound's N-3 substituent is a tert-butyl group (C(CH3)3), which is sterically bulkier and more lipophilic than the isopropyl group found in the closely related analog 2-Oxazolidinone, 5-(3,5-dichlorophenyl)-3-(1-methylethyl)- (CAS 88697-66-9) . SAR analyses of oxazolidinones have demonstrated that antibacterial activity and pharmacokinetic properties are exquisitely sensitive to the steric and electronic character of the N-3 substituent; increasing bulk can modulate ribosomal binding affinity, metabolic stability, and toxicity profiles [1]. The tert-butyl motif introduces a quaternary carbon center that is metabolically distinct from secondary alkyl substituents, potentially conferring differential susceptibility to cytochrome P450-mediated oxidation [2]. Direct head-to-head antibacterial MIC data for this specific compound versus the isopropyl analog are not publicly available; the differentiation is therefore based on well-established class-level SAR principles [1].

Oxazolidinone SAR N-3 Substitution Antibacterial Design

Acetamide Side-Chain Topology: C-5 Phenyl-Acetamide vs. C-5 Methyl-Acetamide in Comparator Oxazolidinones

The target compound features a C-5 4-acetamidophenyl group directly attached to the oxazolidinone ring, contrasting with the C-5 acetamidomethyl side chain found in linezolid, eperezolid, and DuP-721 . In the oxazolidinone class, the C-5 acetamidomethyl group is considered essential for antibacterial activity; its replacement with an acetamidophenyl motif, as in the target compound, represents a significant structural departure whose impact on ribosomal binding has not been characterized in public literature [1]. Patent literature describes oxazolidinones with carbon-linked heterocycles at the para position of the N-phenyl ring, but the direct C-5 attachment of a 4-acetamidophenyl group is structurally distinct from these designs [2]. Without direct MIC data, the differentiation is inferred from SAR precedent indicating that C-5 side-chain modifications can abolish or dramatically alter antibacterial activity [1].

Oxazolidinone C-5 SAR Acetamide Pharmacophore Antibacterial Potency

Lipophilicity-Driven Differentiation: Calculated LogP of 3.52 Distinguishes the Target from Less Lipophilic Oxazolidinones

The target compound bears a calculated LogP of 3.52 (Chemsrc), placing it in a notably higher lipophilicity range than classical oxazolidinone antibacterials such as linezolid (experimental LogP ≈ 0.9) and DuP-721 (calculated LogP ≈ 0.7) [1]. In oxazolidinone SAR, antibacterial activity against Gram-positive organisms has been shown to correlate with lipophilicity up to an optimal range; however, excessive lipophilicity can increase plasma protein binding, promote hERG channel interactions, and reduce aqueous solubility, impacting both in vitro assay behavior and in vivo developability [2]. The approximately 2.6 log-unit difference in LogP relative to linezolid predicts substantially different solubility, permeability, and protein-binding profiles .

Lipophilicity LogP Oxazolidinone ADME

Regioisomeric Specificity: Differentiation from 4-tert-Butyl Phenylacetamide Oxazolidinone Regioisomers

The CAS registry system reveals multiple closely related regioisomers and analogs that differ in the position of substituents on the phenyl ring or oxazolidinone core. For example, CAS 88697-77-2 (2-amino-5-(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)benzonitrile) and CAS 88697-66-9 (2-Oxazolidinone, 5-(3,5-dichlorophenyl)-3-(1-methylethyl)-) share the 3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl scaffold but bear different aromatic substituents . The target compound (CAS 88697-67-0) is specifically distinguished by its 4-acetamidophenyl substitution pattern. In oxazolidinone chemistry, the position and nature of aryl substituents are critical determinants of biological activity; a change from 4-acetamidophenyl (target) to 3,5-dichlorophenyl (CAS 88697-66-9) or to a 4-amino-3,5-dichlorophenyl (CAS 88697-64-7) produces compounds with entirely different electronic properties, hydrogen-bonding capabilities, and steric profiles [1].

Regioisomerism Oxazolidinone Chemical Identity

Absence of Morpholine/Fluorine Pharmacophore: Differentiation from Linezolid-Class Oxazolidinones

Clinically validated oxazolidinones such as linezolid, tedizolid, and radezolid universally incorporate a morpholine or related nitrogen-containing heterocycle at the para position of the N-phenyl ring, often in combination with a fluorine substituent at the meta position [1]. The target compound (CAS 88697-67-0) lacks both the morpholine ring and the fluorine atom, instead presenting a simple N-3 tert-butyl group and a C-5 4-acetamidophenyl group . SAR studies have established that the morpholine moiety contributes significantly to ribosomal binding affinity and antibacterial potency; its absence in the target compound suggests a fundamentally different pharmacophoric profile [1]. The N-3 tert-butyl motif may impart metabolic advantages (resistance to N-dealkylation) but is not a known surrogate for the morpholine pharmacophore in terms of ribosomal inhibition [2].

Oxazolidinone Pharmacophore Linezolid Structural Differentiation

Recommended Application Scenarios for N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide Based on Quantitative Evidence


Oxazolidinone Structure-Activity Relationship (SAR) Probe for Investigating N-3 Substituent Effects

The target compound's N-3 tert-butyl group provides a unique steric and electronic probe for systematic SAR studies exploring the impact of bulky, lipophilic N-3 substituents on oxazolidinone biological activity . With a calculated LogP of 3.52—approximately 2.6 log units higher than linezolid [1]—this compound can serve as a reference point for correlating lipophilicity with membrane permeability, solubility, and in vitro antibacterial activity in oxazolidinone series. It is particularly suited for head-to-head comparisons with the N-3 isopropyl analog (CAS 88697-66-9) to isolate the contribution of steric bulk to target binding and ADME properties .

Negative Control Compound for Morpholine-Pharmacophore-Dependent Oxazolidinone Assays

Because the target compound lacks the morpholine ring and fluorine substituent that are essential for the antibacterial activity of linezolid-class oxazolidinones , it can be employed as a structurally matched negative control in biochemical and cell-based assays where ribosomal inhibition via the classical oxazolidinone binding site is being interrogated. This application is valid only after confirming the absence of intrinsic ribosomal inhibitory activity in the specific assay system.

Metabolic Stability Probe for tert-Butyl-Containing Oxazolidinone Scaffolds

The N-3 tert-butyl group introduces a quaternary carbon that is expected to resist cytochrome P450-mediated N-dealkylation, a known metabolic liability of N-alkyl oxazolidinones . Researchers can use this compound in comparative in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations) alongside N-alkyl oxazolidinone analogs to quantify the metabolic advantage conferred by the tert-butyl substitution [1]. Such data can inform the design of metabolically stable oxazolidinone-derived chemical probes.

Chromatographic Method Development Standard for Lipophilic Oxazolidinones

With a calculated LogP of 3.52 , the target compound elutes significantly later than linezolid (LogP ≈ 0.9) under reversed-phase HPLC conditions [1]. This property makes it suitable as a retention-time marker or system suitability standard when developing HPLC or LC-MS methods for analyzing mixtures of oxazolidinones with diverse lipophilicities, particularly during reaction monitoring or purity assessment of synthetic oxazolidinone libraries.

Quote Request

Request a Quote for N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.